Cas no 396720-74-4 (3-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)
3-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
- 3-methoxy-N-(2-(o-tolyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Benzamide, N-[2,6-dihydro-2-(2-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-yl]-3-methoxy-
- 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 3-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
- AKOS024599653
- 3-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Oprea1_651506
- SR-01000445107
- 396720-74-4
- SR-01000445107-1
- F0778-0109
-
- Inchi: 1S/C20H19N3O2S/c1-13-6-3-4-9-18(13)23-19(16-11-26-12-17(16)22-23)21-20(24)14-7-5-8-15(10-14)25-2/h3-10H,11-12H2,1-2H3,(H,21,24)
- InChI Key: WOQXHJZHBYSACZ-UHFFFAOYSA-N
- SMILES: C(NC1N(C2=CC=CC=C2C)N=C2CSCC2=1)(=O)C1=CC=CC(OC)=C1
Computed Properties
- Exact Mass: 365.11979803g/mol
- Monoisotopic Mass: 365.11979803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 81.4Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3(Predicted)
- Boiling Point: 507.2±50.0 °C(Predicted)
- pka: 12.60±0.20(Predicted)
3-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0778-0109-2μmol |
3-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-74-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0778-0109-5μmol |
3-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-74-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0778-0109-10μmol |
3-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-74-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0778-0109-20μmol |
3-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-74-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0778-0109-1mg |
3-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-74-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0778-0109-2mg |
3-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-74-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0778-0109-3mg |
3-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-74-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0778-0109-4mg |
3-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-74-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0778-0109-5mg |
3-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-74-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0778-0109-10mg |
3-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-74-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
3-Methoxy-N-2-(2-Methylphenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-Ylbenzamide: A Comprehensive Overview
The compound 3-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide (CAS No. 396720-74-4) is a highly specialized molecule that belongs to the class of thienopyrazoles. This compound has garnered significant attention in recent biomedical research due to its unique structural features and potential applications in drug discovery. Thienopyrazoles are known for their versatile chemistry, making them attractive candidates for various therapeutic areas.
Thieno[3,4-c]pyrazole derivatives have been extensively studied for their antibacterial, antifungal, and anticancer properties. The presence of the methoxy group (OCH3) at position 3 and the substituted phenyl ring at position 2 contribute to the compound's complexity and potential bioactivity. These structural elements not only influence pharmacokinetics but also play a critical role in determining interactions with biological targets.
Recent studies have highlighted the importance of thienopyrazoles in targeted drug delivery systems. The pyrazole ring system is particularly notable for its ability to form stable complexes with metal ions, which can be exploited for designing metal-based drugs. Additionally, the thieno[3,4-c]pyrazole scaffold has shown promise as a platform for site-specific drug design, enabling the development of agents that can selectively target specific tissues or organs.
One of the most exciting developments in the field is the exploration of thienopyrazoles in immunotherapy. The compound's ability to modulate immune responses makes it a valuable candidate for oncology applications, particularly in combination with other immunomodulatory agents. Preclinical studies have demonstrated that this compound can enhance the efficacy of checkpoint inhibitors by targeting specific pathways involved in tumor immune evasion.
Furthermore, the 3-methoxy group and the 2-(2-methylphenyl) substituent contribute to the compound's lipophilicity, which is a critical factor in determining its bioavailability. These groups also influence the molecule's metabolism and toxicokinetics, making them important considerations during the drug development process.
Recent advancements in crystallography have provided valuable insights into the structural dynamics of this compound. High-resolution X-ray crystallography studies have revealed that the thieno[3,4-c]pyrazole ring system adopts a conformation that allows for optimal interactions with biological receptors. This structural understanding is crucial for designing analogs with improved potency and selectivity.
Another area of active research is the exploration of this compound's role in neurodegenerative disorders. The pyrazole moiety has been implicated in modulating cholinergic pathways, which are central to the pathophysiology of diseases such as Alzheimer's disease. Preclinical models have shown that this compound can enhance acetylcholine levels in the brain, suggesting potential therapeutic benefits in dementia treatments.
Finally, the compound's synthetic versatility makes it an ideal candidate for medicinal chemistry optimization. The use of modern combinatorial chemistry techniques has enabled the rapid synthesis of analogs with varying substituents, allowing researchers to systematically explore structure-activity relationships. These efforts are paving the way for the development of next-generation drugs with enhanced therapeutic profiles.
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